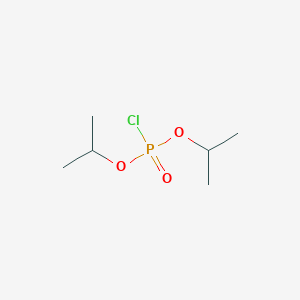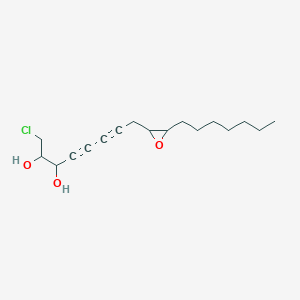
Fluo-3
描述
Fluo-3 is a member of a new family of fluorescent calcium indicators that are excitable at wavelengths in the visible spectrum. It has been extensively tested in living cells, demonstrating its capability to load into cells through incubation with its pentaacetoxymethyl ester form and to accurately indicate changes in intracellular calcium ([Ca2+]i) induced by agonist stimulation. Its ability to permit continuous monitoring of [Ca2+]i without interference with UV-sensitive caged compounds makes it particularly useful for various experimental setups (Kao, Harootunian, & Tsien, 1989).
Synthesis Analysis
The synthesis of Fluo-3 and similar compounds involves combining the 8-coordinate tetracarboxylate chelating site of 1,2-bis(2-aminophenoxyethane-N,N,N',N'-tetraacetic acid with a xanthene chromophore to create a fluorophore that significantly increases in fluorescence upon binding calcium. This synthesis provides a range of compounds with visible excitation and emission wavelengths and dissociation constants suitable for resolving high [Ca2+] levels better than predecessors like quin-2 or fura-2 (Minta, Kao, & Tsien, 1989).
Molecular Structure Analysis
The structural uniqueness of Fluo-3, as part of this family of compounds, lies in its combination of a specific chelating site with a chromophore, resulting in significant fluorescence increases upon calcium binding. The molecular structure essentially allows for a highly sensitive and specific detection of changes in calcium concentrations within the cell, making it a powerful tool for various biological and biochemical studies.
Chemical Reactions and Properties
Fluo-3's chemical properties, particularly its ability to undergo hydrolysis intracellularly to yield genuine Fluo-3 capable of indicating changes in [Ca2+]i, underscore its versatility and effectiveness as a calcium indicator. Its chemical reactions within the cell, including the hydrolysis process and its binding to calcium, are critical for its function in monitoring intracellular calcium levels.
Physical Properties Analysis
The physical properties of Fluo-3, including its fluorescence intensity changes upon calcium binding, are central to its application. Fluo-3 exhibits a significant increase in fluorescence intensity when bound to calcium, with earlier lots showing a fluorescence intensity of the calcium-bound form approximately 200 times that of its calcium-free form, highlighting its efficiency as a fluorescent indicator (Harkins, Kurebayashi, & Baylor, 1993).
科学研究应用
-
G-Protein Coupled Receptor Biology (GPCR)
- Fluo-3 is used in GPCR biology for cell-based second messenger assays .
- The method involves using Fluo-3 as a calcium indicator in cells. The dye is excited at 488 nm by argon-ion laser sources, and it exhibits a large fluorescence intensity increase in response to Ca2+ binding .
- The results of these assays can reveal the spatial dynamics of many elementary processes in calcium signaling .
-
Flow Cytometry
-
Cell-Based Pharmacological Screening
-
Confocal Laser Scanning Microscopy
-
Two-Photon Excitation Microscopy
-
Investigation of Intracellular Signal Transduction
- As calcium is a key second messenger within cells, the specific properties of Fluo-3 enable researchers to investigate the time-resolved dynamics of intracellular signal transduction in a diverse range of cells .
- The method involves using Fluo-3 to measure the calcium flux in cells .
- The results can provide insights into the dynamics of calcium signaling in cells .
-
Calcium Mobilizations in Corneal Epithelial Cells
- Fluo-3 AM, Fluo-4 AM, and Cal-520 AM are used to study calcium signaling events in the context of live cell imaging .
- The method involves using these indicators in in vitro and ex vivo experiments to analyze the role of calcium mobilizations in cell-cell communication and coordinated cellular motility in the context of wound healing .
- The results can provide insights into the dynamics of calcium signaling in cells .
-
Drug Discovery & Development
-
Cell-Cell Communication via Calcium Mobilizations
-
Visible Light-Excitable Dye
-
Cell-Based HTS Applications
-
Photoactivation of “Caged” Chelators, Second Messengers, and Neurotransmitters
未来方向
Fluo-3 and its derivatives have been widely used with two-photon excitation microscopy . The large change in fluorescence coupled with a good yield of photons provides very high contrast which allowed the detection of microscopic Ca2+ release events inside cells called "Calcium sparks" . This has led to the development of a wide range of analytical reagents and tools, which allow us to gain information about intracellular dynamics .
属性
IUPAC Name |
2-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30Cl2N2O13/c1-18-2-4-24(39(14-32(43)44)15-33(45)46)30(8-18)51-6-7-52-31-9-19(3-5-25(31)40(16-34(47)48)17-35(49)50)36-20-10-22(37)26(41)12-28(20)53-29-13-27(42)23(38)11-21(29)36/h2-5,8-13,41H,6-7,14-17H2,1H3,(H,43,44)(H,45,46)(H,47,48)(H,49,50) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLGRUXZXMRXGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)Cl)O)Cl)N(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30Cl2N2O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40923941 | |
| Record name | Fluo 3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40923941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
769.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluo-3 | |
CAS RN |
123632-39-3 | |
| Record name | N-[2-[2-[2-[Bis(carboxymethyl)amino]-5-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy]ethoxy]-4-methylphenyl]-N-(carboxymethyl)glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123632-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluo-3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123632393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluo 3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40923941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUO-3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23D4W0B50Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline](/img/structure/B43696.png)









